Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate
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Overview
Description
Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate: is an organic compound with the molecular formula C9H8FNO2 . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a fluorine atom at the 5-position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate typically involves the reaction of 5-fluoropyridine-2-carbaldehyde with methyl acrylate in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated pyridine derivatives on biological systems. It is also used in the development of fluorescent probes and imaging agents .
Medicine: Its fluorine atom enhances the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and functional groups .
Comparison with Similar Compounds
- Methyl 3-(5-chloropyridin-2-yl)prop-2-enoate
- Methyl 3-(5-bromopyridin-2-yl)prop-2-enoate
- Methyl 3-(5-iodopyridin-2-yl)prop-2-enoate
Comparison: Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for drug development. Compared to its chlorinated, brominated, and iodinated analogs, the fluorinated compound exhibits higher binding affinity and selectivity towards specific molecular targets .
Biological Activity
Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a fluorinated pyridine ring, which is known to enhance the compound's interaction with biological targets. The presence of the acrylate moiety contributes to its reactivity, making it a candidate for various biological applications.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit notable antibacterial and antifungal activities. The fluorinated pyridine moiety is particularly effective against a range of pathogens, suggesting that this compound may also possess significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial enzymes and disrupt cell membranes, leading to cell death.
Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including Hep G2 (liver), A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cells. The compound exhibits IC50 values in the low micromolar range, indicating potent activity against these cancer types .
Table 1: Summary of Biological Activities
Activity Type | Target Cells/Organisms | IC50 Values |
---|---|---|
Antimicrobial | Staphylococcus aureus, E. coli | 0.5 - 2 µg/mL |
Anticancer | Hep G2, A549, MDA-MB-231, HeLa | 1.46 - 2.90 µM |
The mechanism by which this compound exerts its biological effects is complex and involves several pathways:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cellular processes, particularly those related to cancer cell metabolism and proliferation.
- Cell Membrane Disruption : Its acrylate structure allows for interactions with lipid membranes, potentially leading to increased permeability and subsequent cell death in microbial targets.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, promoting programmed cell death through mechanisms involving mitochondrial dysfunction or caspase activation.
Study on Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 1 µM, with a mechanism involving both apoptosis and cell cycle arrest .
Antimicrobial Activity Assessment
In another investigation focused on antimicrobial properties, this compound was tested against multiple bacterial strains. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Properties
CAS No. |
917760-92-0 |
---|---|
Molecular Formula |
C9H8FNO2 |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8FNO2/c1-13-9(12)5-4-8-3-2-7(10)6-11-8/h2-6H,1H3 |
InChI Key |
SCHNDHNOGDAASE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=NC=C(C=C1)F |
Origin of Product |
United States |
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